Crambescin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Crambescin A is a natural product found in Batzella with data available.

Applications De Recherche Scientifique

1. Effects on Voltage-Gated Ion Channels in Neurons

Crambescins, including Crambescin A, are known for their effects on voltage-gated ion channels in neurons. Specifically, Crambescin A2 inhibits potassium currents, while other related compounds have varying effects on sodium and calcium channels. This suggests a potential role in modulating neurotransmitter release and synaptic transmission in the central nervous system (Martín et al., 2013).

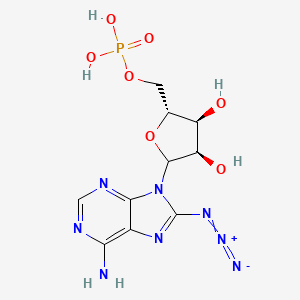

2. Bioactive Guanidine Alkaloids in Marine Sponges

Crambescin A is part of the guanidine alkaloids found in marine sponges. These compounds have been studied for their structural characteristics and potential cytotoxic effects on neuronal cell lines, with Crambescin A being one of the notable compounds in this category (Bondu et al., 2012).

3. Sustainable Production of Bioactive Compounds

Research has been conducted on the environmental assessment of sustainable production methods for compounds like Crambescin A, focusing on cultured marine sponges and the extraction and purification processes. This is crucial for potential anticancer drug development (Pérez-López et al., 2014).

4. Cytoprotective Effect on HepG2 Cells

Crambescin C1, a compound closely related to Crambescin A, has shown to exert a cytoprotective effect on HepG2 cells by inducing metallothionein and inhibiting tumor cell proliferation. This indicates a potential application in cancer therapy (Roel et al., 2015).

5. Induction of Nitric Oxide Production

Crambescin C1 has also been found to increase nitric oxide production, suggesting possible therapeutic applications in conditions where NO bioavailability is perturbed. This effect is related to its interaction with enzymes like eNOS and iNOS (Rubiolo et al., 2021).

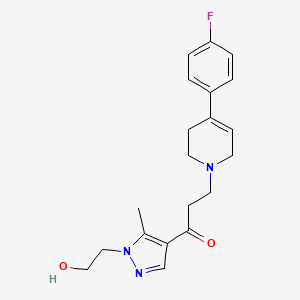

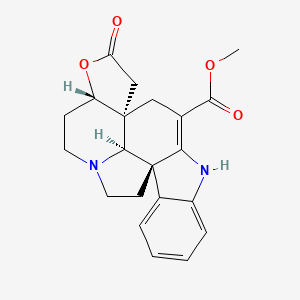

6. Total Synthesis of Crambescin A

Efforts have been made to achieve the total synthesis of Crambescin A, which is crucial for medicinal applications. This synthesis presents a challenge due to its unique structure but offers potential for various medically important properties (Gao et al., 2020).

Propriétés

Formule moléculaire |

C22H40N6O2 |

|---|---|

Poids moléculaire |

420.6 g/mol |

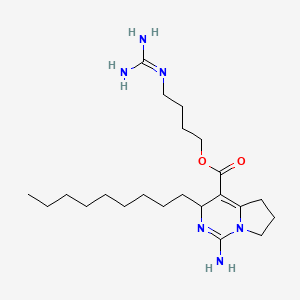

Nom IUPAC |

4-(diaminomethylideneamino)butyl 1-amino-3-nonyl-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-4-carboxylate |

InChI |

InChI=1S/C22H40N6O2/c1-2-3-4-5-6-7-8-12-17-19(18-13-11-15-28(18)22(25)27-17)20(29)30-16-10-9-14-26-21(23)24/h17H,2-16H2,1H3,(H2,25,27)(H4,23,24,26) |

Clé InChI |

CNYOJFKISRGTCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1C(=C2CCCN2C(=N1)N)C(=O)OCCCCN=C(N)N |

SMILES canonique |

CCCCCCCCCC1C(=C2CCCN2C(=N1)N)C(=O)OCCCCN=C(N)N |

Synonymes |

crambescin A |

Origine du produit |

United States |

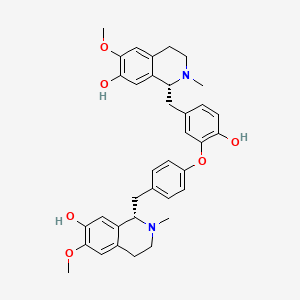

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

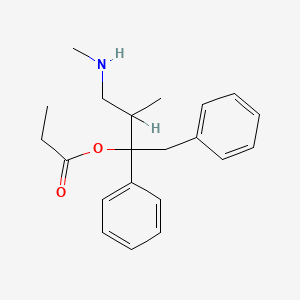

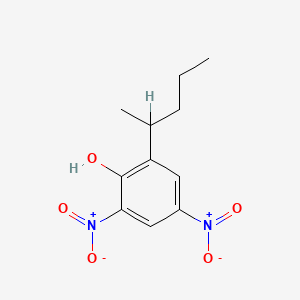

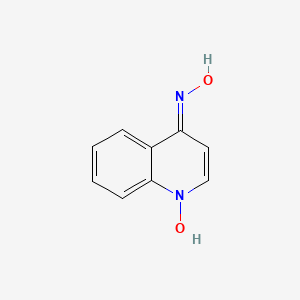

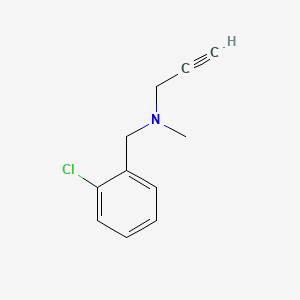

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.